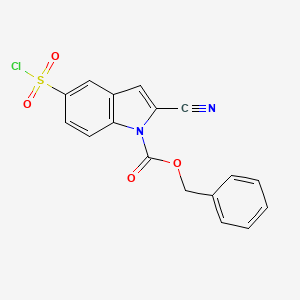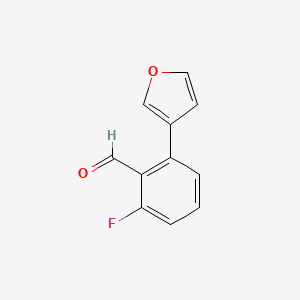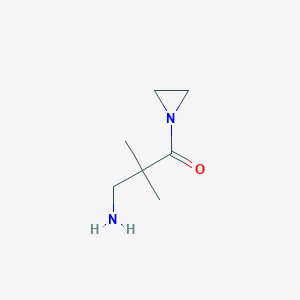
2-(4,4-Dimethylcyclohexyl)-4-ethyl-1,3-oxazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4,4-Dimethylcyclohexyl)-4-ethyl-1,3-oxazole-5-carboxylic acid is a complex organic compound featuring a cyclohexyl ring substituted with dimethyl groups, an ethyl group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,4-Dimethylcyclohexyl)-4-ethyl-1,3-oxazole-5-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common approach involves the cyclization of appropriate precursors under controlled conditions to form the oxazole ring, followed by the introduction of the cyclohexyl and ethyl groups through substitution reactions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4,4-Dimethylcyclohexyl)-4-ethyl-1,3-oxazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, specific solvents, and the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
2-(4,4-Dimethylcyclohexyl)-4-ethyl-1,3-oxazole-5-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism by which 2-(4,4-Dimethylcyclohexyl)-4-ethyl-1,3-oxazole-5-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The oxazole ring and cyclohexyl groups play a crucial role in binding to these targets, influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
2-(4,4-Dimethylcyclohexyl)acetic acid: Shares the cyclohexyl and dimethyl groups but lacks the oxazole ring.
4-Ethyl-1,3-oxazole-5-carboxylic acid: Contains the oxazole ring and carboxylic acid group but lacks the cyclohexyl and dimethyl groups.
Uniqueness
2-(4,4-Dimethylcyclohexyl)-4-ethyl-1,3-oxazole-5-carboxylic acid is unique due to its combination of a cyclohexyl ring with dimethyl groups, an ethyl group, and an oxazole ring. This unique structure imparts specific chemical and biological properties that are not found in similar compounds, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C14H21NO3 |
|---|---|
Molecular Weight |
251.32 g/mol |
IUPAC Name |
2-(4,4-dimethylcyclohexyl)-4-ethyl-1,3-oxazole-5-carboxylic acid |
InChI |
InChI=1S/C14H21NO3/c1-4-10-11(13(16)17)18-12(15-10)9-5-7-14(2,3)8-6-9/h9H,4-8H2,1-3H3,(H,16,17) |
InChI Key |
FULMYXOVRPJDGU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(OC(=N1)C2CCC(CC2)(C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-{[1-(3-Bromophenyl)ethyl]amino}-2-methylpropan-2-ol](/img/structure/B15260784.png)






![4-{5-[(pyrrolidin-1-yl)methyl]-1H-1,2,4-triazol-3-yl}morpholine](/img/structure/B15260842.png)

![(1S,3s)-1-(3-methoxyphenyl)-3-[(methylcarbamoyl)oxy]cyclobutane-1-carboxylic acid](/img/structure/B15260874.png)


